molecular formula C17H19ClN2O4S B5722670 N~2~-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B5722670
M. Wt: 382.9 g/mol
InChI Key: NNBRJEFCFYLSIR-UHFFFAOYSA-N
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Description

N~2~-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a benzyl group, a 5-chloro-2-methoxyphenyl group, and a methylsulfonyl group attached to the glycinamide backbone

Properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-24-16-9-8-14(18)10-15(16)19-17(21)12-20(25(2,22)23)11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBRJEFCFYLSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyl Glycinamide Intermediate: This step involves the reaction of benzylamine with glycine or its derivatives under appropriate conditions to form the benzyl glycinamide intermediate.

    Introduction of the 5-chloro-2-methoxyphenyl Group: The intermediate is then reacted with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine to introduce the 5-chloro-2-methoxyphenyl group.

    Addition of the Methylsulfonyl Group: Finally, the compound is treated with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group, yielding the final product.

Industrial Production Methods

Industrial production of N2-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and solvent extraction.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N~2~-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N2-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
  • N~2~-benzyl-N-(5-chloro-2-hydroxyphenyl)-N~2~-(methylsulfonyl)glycinamide
  • N~2~-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-(ethylsulfonyl)glycinamide

Uniqueness

N~2~-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the specific combination of functional groups attached to the glycinamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

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